REACTION_CXSMILES
|
[BH3-]C#N.[Na+].[N:5]1([CH:11]2[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]2)[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1.[CH:24]1([CH:27]=O)[CH2:26][CH2:25]1>CCO>[CH:24]1([CH2:27][N:8]2[CH2:7][CH2:6][N:5]([CH:11]3[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]3)[CH2:10][CH2:9]2)[CH2:26][CH2:25]1 |f:0.1|
|
Name
|
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
N1(CCNCC1)C1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated down i.vac
|
Type
|
EXTRACTION
|
Details
|
extracted exhaustively with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography (silica gel, EtOAc/MeOH/NH3 90:10:0.5)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C1(CC1)CN1CCN(CC1)C1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |